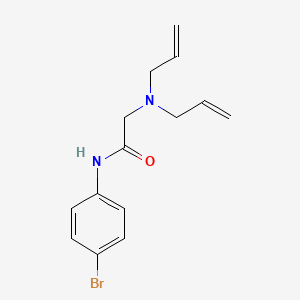
Acetanilide, 4'-bromo-2-(diallylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 4’-bromo-2-(diallylamino)-: is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.2 g/mol . It is a derivative of acetanilide, where the acetanilide core is substituted with a bromine atom at the para position and a diallylamino group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-bromo-2-(diallylamino)acetanilide The bromination process is an electrophilic substitution reaction on the aromatic ring of acetanilide . The reaction conditions include:
- Rectified spirit
Acetanilide: 10 g
Glacial acetic acid: 70 ml
Bromine: 4.2 ml
Sodium bisulphite: Sufficient quantity
The acetanilide is dissolved in glacial acetic acid and cooled. Bromine is added dropwise with constant stirring, and the reaction mixture is kept in cold water due to its exothermic nature. The product, para-bromoacetanilide , is then isolated and purified .
Industrial Production Methods: Industrial production methods for 4’-bromo-2-(diallylamino)acetanilide may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4’-bromo-2-(diallylamino)acetanilide undergoes various chemical reactions, including:
- Electrophilic substitution : Bromination of acetanilide to form para-bromoacetanilide .
- Nucleophilic substitution : Introduction of the diallylamino group.
Common Reagents and Conditions:
- Bromine : Used for bromination.
- Diallylamine : Used for introducing the diallylamino group.
Major Products:
- Para-bromoacetanilide : Intermediate product.
- 4’-bromo-2-(diallylamino)acetanilide : Final product.
Scientific Research Applications
Chemistry: 4’-bromo-2-(diallylamino)acetanilide is used as a building block in various organic transformations, including Suzuki and Heck reactions for the synthesis of pharmaceuticals .
Biology and Medicine: It serves as an internal standard in the determination of several phenylurea and triazine herbicides and their transformation products in oysters . It is also used in the synthesis of new ligands for anchoring gadolinium (III) chelates onto titanium (IV) oxide surfaces .
Industry: The compound is utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4’-bromo-2-(diallylamino)acetanilide involves its interaction with specific molecular targets and pathways. The bromine and diallylamino groups play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison: 4’-bromo-2-(diallylamino)acetanilide is unique due to the presence of both bromine and diallylamino groups, which confer distinct chemical properties and reactivity compared to other bromoacetanilide derivatives. The diallylamino group enhances its utility in organic synthesis and as a ligand in coordination chemistry.
Properties
CAS No. |
21340-44-3 |
|---|---|
Molecular Formula |
C14H17BrN2O |
Molecular Weight |
309.20 g/mol |
IUPAC Name |
2-[bis(prop-2-enyl)amino]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C14H17BrN2O/c1-3-9-17(10-4-2)11-14(18)16-13-7-5-12(15)6-8-13/h3-8H,1-2,9-11H2,(H,16,18) |
InChI Key |
KVVHQLBNPLIICJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















